An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxolane: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxolane: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1,3-dioxolane, a heterocyclic acetal, is a versatile organic compound with significant applications in various scientific fields, including organic synthesis and the flavor and fragrance industry. Its unique structural features, arising from the presence of two stereogenic centers, and the reactivity of the dioxolane ring make it a valuable tool for chemists. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, reactivity, and applications of 2,4-dimethyl-1,3-dioxolane, with a particular focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
2,4-Dimethyl-1,3-dioxolane is a colorless liquid with a characteristic fruity or grassy odor[1]. It is a cyclic acetal derived from the reaction of propylene glycol and acetaldehyde. The presence of two chiral centers at positions 2 and 4 of the dioxolane ring gives rise to stereoisomers (cis and trans diastereomers), each existing as a pair of enantiomers. The specific stereoisomer can influence its physical and biological properties.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [2][3] |
| Molecular Weight | 102.13 g/mol | [2][3] |
| IUPAC Name | 2,4-dimethyl-1,3-dioxolane | [3] |
| CAS Number | 3390-12-3 (for the mixture of isomers) | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Odor | Grassy, green, fruity | [1] |
| Boiling Point | 91 °C | [4] |
| Density | Not specified in search results | |
| Solubility | Not specified in search results | |
| Flash Point | 14 °C | [4] |
Synthesis of 2,4-Dimethyl-1,3-dioxolane
The most common method for the synthesis of 2,4-dimethyl-1,3-dioxolane is the acid-catalyzed acetalization of propylene glycol (1,2-propanediol) with acetaldehyde[5]. This is a reversible reaction, and to drive the equilibrium towards the product, water, the byproduct, is typically removed.
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol outlines a general procedure for the synthesis of 2,4-dimethyl-1,3-dioxolane.
Materials:
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Propylene glycol
-
Acetaldehyde
-
Anhydrous toluene or a similar azeotroping solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add propylene glycol, an excess of acetaldehyde, and the azeotroping solvent (e.g., toluene).
-
Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure 2,4-dimethyl-1,3-dioxolane.
Spectroscopic Characterization
The structure and purity of 2,4-dimethyl-1,3-dioxolane are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of stereoisomers, the ¹H and ¹³C NMR spectra of 2,4-dimethyl-1,3-dioxolane can be complex, showing separate signals for the cis and trans diastereomers. The exact chemical shifts and coupling constants will depend on the specific isomer and the solvent used.
¹H NMR (Expected Signals):
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Methyl group at C2: A doublet.
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Methyl group at C4: A doublet.
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Proton at C2: A quartet.
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Proton at C4: A multiplet.
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Protons at C5: Two diastereotopic protons, appearing as multiplets.
¹³C NMR (Expected Signals):
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C2: A methine carbon.
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C4: A methine carbon.
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C5: A methylene carbon.
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Methyl carbon at C2: A methyl carbon.
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Methyl carbon at C4: A methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-dimethyl-1,3-dioxolane will show characteristic absorptions for C-H and C-O bonds. Key expected peaks include:
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~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1150-1050 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.
Mass Spectrometry (MS)
The mass spectrum of 2,4-dimethyl-1,3-dioxolane provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) at m/z 102 may be observed. Common fragmentation pathways involve the cleavage of the dioxolane ring.
Reactivity and Applications in Organic Synthesis
The reactivity of 2,4-dimethyl-1,3-dioxolane is primarily centered around the acetal functionality.
Acetal Group as a Protecting Group
The 1,3-dioxolane moiety is a widely used protecting group for 1,2-diols and carbonyl compounds in multi-step organic synthesis[5]. The formation of the cyclic acetal masks the reactive hydroxyl or carbonyl groups, allowing for chemical transformations on other parts of the molecule under conditions that would otherwise affect these functional groups. The protecting group can be readily removed under acidic conditions to regenerate the original functional groups.
Acid-Catalyzed Hydrolysis
The dioxolane ring is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid. This reaction regenerates the parent diol and aldehyde. The rate of hydrolysis can be influenced by the pH and the substitution pattern on the dioxolane ring.
Reactions with Nucleophiles
While generally stable to nucleophiles, the reactivity of the dioxolane ring can be enhanced by the use of Lewis acids. For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the dioxolane ring can be opened by Grignard reagents, leading to the formation of β-alkoxy alcohols. This transformation provides a synthetic route to substituted ethers, which are important structural motifs in many biologically active molecules.
Applications in Drug Development
The use of 2,4-dimethyl-1,3-dioxolane and its derivatives in drug development is primarily as a synthetic intermediate and as a chiral auxiliary.
Intermediate in API Synthesis
While specific examples of 2,4-dimethyl-1,3-dioxolane as a direct intermediate in the synthesis of marketed active pharmaceutical ingredients (APIs) are not widely documented in the readily available literature, the general class of dioxolanes plays a crucial role in pharmaceutical synthesis[][7][8]. They serve as key building blocks and protecting groups in the construction of complex molecular architectures found in many drugs. The ability to introduce and remove the dioxolane group under specific conditions allows for the regioselective and stereoselective manipulation of other functional groups within a drug candidate molecule.
Chiral Auxiliary in Asymmetric Synthesis
When prepared from an enantiomerically pure 1,2-diol, chiral 1,3-dioxolanes can serve as effective chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The rigid five-membered ring structure of the dioxolane, along with its substituents, creates a distinct steric environment that can shield one face of a reactive center, thereby guiding the approach of a reagent to the opposite face with high diastereoselectivity. This is a powerful strategy for controlling the stereochemistry of newly formed chiral centers in the synthesis of enantiomerically pure drugs.
Safety and Toxicology
2,4-Dimethyl-1,3-dioxolane is classified as a highly flammable liquid and vapor[3]. It is important to handle this compound in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
According to evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 2,4-dimethyl-1,3-dioxolane is considered to have no safety concern at current levels of intake when used as a flavoring agent[3]. However, comprehensive toxicological data for industrial or research exposure levels may be limited. As with any chemical, it is prudent to minimize exposure and handle it with care. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier[9].
Conclusion
2,4-Dimethyl-1,3-dioxolane is a valuable and versatile chemical for researchers and professionals in organic synthesis and drug development. Its well-defined physicochemical properties, straightforward synthesis, and the predictable reactivity of its dioxolane ring make it a useful tool for a variety of applications. Its role as a protecting group is well-established, and its potential as a chiral auxiliary in asymmetric synthesis offers exciting possibilities for the stereocontrolled synthesis of complex molecules. A thorough understanding of its properties and reactivity, coupled with appropriate safety precautions, will enable scientists to effectively utilize this compound in their research and development endeavors.
References
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Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
- Gao, F., et al. (2015). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine. Molecules, 20(9), 17041-17056.
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PubChem. (n.d.). 2,4-Dimethyl-1,3-dioxolane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
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Semantic Scholar. (2015). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine. Retrieved from [Link]
- Karahan, S., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(1), 933-949.
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SpectraBase. (n.d.). 2,4-Dimethyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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EFCG. (n.d.). The role of intermediates in the manufacturing of APIs. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 1,3-Dioxolane as a Chemical Intermediate in Specialty Syntheses. Retrieved from [Link]
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MDPI. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (2002). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
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PubMed. (2016). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Retrieved from [Link]
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